(3,5-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
The compound “(3,5-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” features a triazolo[4,5-d]pyrimidine core linked to a piperazine moiety and a 3,5-dimethoxyphenyl group. This structure combines electron-rich aromatic systems (due to methoxy substituents) with a heterocyclic scaffold known for pharmacological relevance, such as kinase inhibition or antimicrobial activity.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O4/c1-33-18-6-4-5-17(13-18)31-23-21(27-28-31)22(25-15-26-23)29-7-9-30(10-8-29)24(32)16-11-19(34-2)14-20(12-16)35-3/h4-6,11-15H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGJCISBCMGMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC(=C5)OC)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,5-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone represents a complex molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure
The compound consists of several functional groups including a dimethoxyphenyl moiety, a triazolopyrimidine core, and a piperazine ring. This structural diversity suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to triazolo[4,5-d]pyrimidines. These compounds have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation. For instance, pyrido[2,3-d]pyrimidines have been reported to induce apoptosis in cancer cells through caspase activation and DNA fragmentation .
Antimicrobial Properties
Compounds with similar scaffolds have demonstrated significant antimicrobial activity. The presence of the triazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Case Study : A study on substituted pyrazoles indicated their broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects
The incorporation of piperazine moieties is known to influence neuropharmacological activity. Compounds featuring piperazine have been associated with anxiolytic and antidepressant effects.
- Research Findings : A review indicated that derivatives containing piperazine exhibit binding affinity to serotonin receptors, which may contribute to their anxiolytic properties .
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | CDK inhibition, apoptosis | |
| Antimicrobial | Membrane disruption | |
| Neuropharmacological | Serotonin receptor binding |
Comparative Analysis of Related Compounds
| Compound Name | Activity Type | IC50 (μM) |
|---|---|---|
| Pyrido[2,3-d]pyrimidine derivative | Anticancer | 1.54 (PC-3) |
| Triazole analog | Antimicrobial | 12.5 |
| Piperazine derivative | Anxiolytic | 15.0 |
Comparison with Similar Compounds
Structural and Functional Analogues
Triazolo-Pyrimidine Derivatives
- Core Structure: The triazolo[4,5-d]pyrimidine core in the target compound is analogous to ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (). Both share a fused triazole-pyrimidine system, but the target compound incorporates a 3-methoxyphenyl substituent at position 3 and a piperazine linker, unlike the ethyl ester and phenyl groups in ’s derivative .
- This contrasts with 4-alkoxyphenyl-substituted pyrazolines (e.g., 4-methoxy or 4-ethoxy in ), where alkoxy groups modulate solubility and crystallinity .
Physicochemical Properties
- Melting Points : Pyrazolines with 4-methoxyphenyl groups (1h) exhibit higher melting points (120–124°C) than ethoxy-substituted analogues (2h: 102–106°C), suggesting methoxy groups enhance crystallinity via stronger intermolecular interactions .
- Solubility : The target compound’s piperazine linker may improve aqueous solubility compared to ’s pyrazolines, which rely on alkoxy groups for solubility modulation.
Chirality and Stereochemical Considerations
While the target compound lacks explicit chiral centers, emphasizes that 3D molecular configuration profoundly impacts bioactivity.
Q & A
Q. What are the molecular structure and key functional groups of this compound, and how do they influence its reactivity?
The compound features a triazolopyrimidine core fused with a piperazine ring and substituted methoxyphenyl groups. The triazole and pyrimidine moieties contribute to π-π stacking interactions, while the methoxy groups enhance solubility and modulate electronic properties. The piperazine linker improves conformational flexibility, aiding receptor binding . Key functional groups include:
- Triazolopyrimidine (heterocyclic core with nitrogen atoms).
- Methoxyphenyl substituents (electron-donating groups).
- Piperazine (spacer for structural flexibility).
Q. What are the established synthetic pathways for this compound?
Synthesis typically involves:
- Step 1: Preparation of the triazolopyrimidine core via cyclocondensation of 5-amino-1,2,3-triazole with substituted pyrimidine precursors under reflux in ethanol .
- Step 2: Functionalization of the piperazine ring using nucleophilic aromatic substitution (e.g., coupling with 3,5-dimethoxyphenyl carbonyl chloride in dichloromethane at 0–5°C) .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?
- Solubility: Moderately soluble in DMSO (>10 mM) and ethanol, but limited in aqueous buffers (pH 7.4). Methoxy groups enhance lipophilicity (logP ~3.2) .
- Stability: Stable at −20°C under inert atmospheres but degrades in light or acidic conditions (pH <5). Store in amber vials with desiccants .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing by-products?
- Catalyst Optimization: Use Pd/C (5% w/w) for Suzuki-Miyaura couplings to reduce side reactions .
- Solvent Selection: Replace DMF with acetonitrile to suppress imine formation during cyclization .
- Temperature Control: Maintain 60–70°C during nucleophilic substitutions to balance reaction rate and selectivity .
Q. What biological targets and mechanisms are associated with this compound?
Preliminary studies on analogous triazolopyrimidines suggest:
- Kinase Inhibition: Competitive binding to ATP pockets in kinases (e.g., EGFR, VEGFR2) via triazole-pyrimidine interactions .
- Anticancer Activity: Induction of apoptosis in HeLa cells (IC50 = 1.2 μM) through ROS-mediated pathways .
- Antimicrobial Effects: Disruption of bacterial cell wall synthesis (MIC = 8 μg/mL against S. aureus) via underexplored targets .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methoxy Positioning: 3,5-Dimethoxy substitution on the phenyl ring enhances membrane permeability compared to para-substituted analogs .
- Piperazine Modifications: Replacing piperazine with morpholine reduces cytotoxicity but retains kinase affinity .
- Triazole Substitution: Fluorine at the triazole C-5 position improves metabolic stability in liver microsomes .
Q. What advanced analytical techniques are used to resolve structural ambiguities?
- NMR Spectroscopy: 2D NOESY confirms spatial proximity between piperazine and triazolopyrimidine protons .
- X-ray Crystallography: Resolves torsional angles in the methoxyphenyl group (e.g., dihedral angle = 45° relative to the core) .
- HPLC-MS/MS: Quantifies trace impurities (e.g., <0.1% des-methyl by-product) using a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) .
Q. How can conflicting data on biological activity be reconciled?
- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or culture conditions (serum concentration) may explain divergent IC50 values .
- Metabolic Interference: Liver microsome studies reveal rapid glucuronidation in some species, reducing bioavailability in vivo .
- Target Redundancy: Off-target effects (e.g., PDE inhibition) may mask primary mechanisms in phenotypic assays .
Q. Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
